1-(5-Bromo-4-methyl-2-nitrophenyl)-3,3-difluoropyrrolidine

Catalog No.
S14272087
CAS No.
M.F
C11H11BrF2N2O2
M. Wt
321.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(5-Bromo-4-methyl-2-nitrophenyl)-3,3-difluoropyr...

Product Name

1-(5-Bromo-4-methyl-2-nitrophenyl)-3,3-difluoropyrrolidine

IUPAC Name

1-(5-bromo-4-methyl-2-nitrophenyl)-3,3-difluoropyrrolidine

Molecular Formula

C11H11BrF2N2O2

Molecular Weight

321.12 g/mol

InChI

InChI=1S/C11H11BrF2N2O2/c1-7-4-10(16(17)18)9(5-8(7)12)15-3-2-11(13,14)6-15/h4-5H,2-3,6H2,1H3

InChI Key

LTZGOWXUNRYOMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Br)N2CCC(C2)(F)F)[N+](=O)[O-]

1-(5-Bromo-4-methyl-2-nitrophenyl)-3,3-difluoropyrrolidine is a compound characterized by its complex structure, which includes a pyrrolidine ring substituted with a difluoromethyl group and a phenyl group that has multiple substituents. The molecular formula for this compound is C11H10BrF2N3O2, and it features a bromo group, a nitro group, and a methyl group on the phenyl ring. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Typical of both the pyrrolidine ring and the substituted phenyl group. Key reactions include:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, leading to different derivatives.
  • Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions, altering the compound's biological properties.
  • Fluorination Reactions: The difluoromethyl group may participate in reactions that introduce additional functional groups or modify its reactivity.

Research indicates that compounds similar to 1-(5-Bromo-4-methyl-2-nitrophenyl)-3,3-difluoropyrrolidine exhibit diverse biological activities, including:

  • Antimicrobial Properties: Some derivatives show effectiveness against bacterial strains.
  • Anticancer Activity: Certain structural analogs have been investigated for their potential to inhibit cancer cell proliferation.
  • Enzyme Inhibition: Compounds with similar structures may act as inhibitors of specific enzymes, influencing metabolic pathways.

The synthesis of 1-(5-Bromo-4-methyl-2-nitrophenyl)-3,3-difluoropyrrolidine typically involves several steps:

  • Formation of the Pyrrolidine Ring: This may be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Substituents: The bromo and nitro groups can be introduced via electrophilic aromatic substitution on the phenyl ring.
  • Fluorination: The difluoromethyl group can be added using fluorinating agents or through specific synthetic pathways designed to introduce fluorine atoms.

This compound has potential applications in various fields:

  • Medicinal Chemistry: Its unique structure may lead to the development of new pharmaceuticals targeting specific diseases.
  • Material Science: Due to its chemical properties, it could be explored for use in developing advanced materials with specific functionalities.
  • Research Tools: It may serve as a chemical probe in biological studies to elucidate mechanisms of action for related compounds.

Interaction studies involving 1-(5-Bromo-4-methyl-2-nitrophenyl)-3,3-difluoropyrrolidine focus on its binding affinity and activity against biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with target proteins.
  • In Vitro Assays: To evaluate its biological activity against cell lines or enzymes.
  • ADMET Profiling: Assessing Absorption, Distribution, Metabolism, Excretion, and Toxicity properties.

Several compounds share structural similarities with 1-(5-Bromo-4-methyl-2-nitrophenyl)-3,3-difluoropyrrolidine. Here are some notable examples:

Compound NameKey Features
5-Bromo-4-methyl-2-nitroanilineContains a nitro group; used in dye synthesis.
4-FluoroanilineA fluorinated analog; studied for pharmaceutical uses.
1-(4-Methylphenyl)-3,3-difluoropyrrolidineSimilar pyrrolidine structure; potential drug candidate.
5-Nitro-2-methylphenolShares nitro and methyl groups; explored for antimicrobial activity.

Uniqueness: The presence of both difluoromethyl and bromo groups alongside a nitro-substituted phenyl ring distinguishes 1-(5-Bromo-4-methyl-2-nitrophenyl)-3,3-difluoropyrrolidine from other similar compounds, potentially enhancing its biological activity and interaction profiles compared to its analogs.

XLogP3

3.7

Hydrogen Bond Acceptor Count

5

Exact Mass

319.99720 g/mol

Monoisotopic Mass

319.99720 g/mol

Heavy Atom Count

18

Dates

Modify: 2024-08-10

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